molecular formula C13H13N3O4 B2807644 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 887872-43-7

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2807644
CAS No.: 887872-43-7
M. Wt: 275.264
InChI Key: VNAWVLTYVCHMHZ-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Its structure incorporates two privileged pharmacophores: the 1,3,4-oxadiazole ring and the 2,3-dihydro-1,4-benzodioxin group. The 1,3,4-oxadiazole scaffold is a well-established heterocycle in drug discovery due to its wide spectrum of biological activities . This scaffold is a thermostable, planar ring that can act as a bioisostere for ester and amide functionalities, influencing the compound's pharmacokinetic properties and its ability to engage in hydrogen bonding with biological targets . Researchers have long been intrigued by 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane skeleton because of their diverse biological activities, which include antitumor, antibacterial, anti-inflammatory, and adrenergic antagonism effects . The imperative 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment, and structural modifications are key to ensuring high cytotoxicity towards malignant cells . The primary research value of this compound and its analogs lies in their potential as anticancer agents. These compounds have demonstrated mechanisms of action that include the inhibition of critical enzymes and proteins involved in cancer cell proliferation . Specifically, 1,3,4-oxadiazole conjugates can be designed to selectively inhibit specific cancer biological targets, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, related compounds featuring the 1,3,4-oxadiazole ring linked to the 2,3-dihydro-1,4-benzodioxin group have been identified as small molecule inhibitors that dock to the ATP binding site of glycolytic enzymes like 6-phosphofructo-1-kinase (PFK1), which is pivotal in the deregulated glycolytic flux of cancer cells (the Warburg effect) . Inhibiting this target can significantly decrease lactate generation by cancer cells, potentially making them more susceptible to the immune system and offering a strategic approach to cancer therapy . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-11(17)14-13-16-15-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAWVLTYVCHMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo[b][1,4]dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis . The oxadiazole ring is then formed through cyclization reactions involving appropriate precursors. Finally, the propionamide group is introduced through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and automated reaction systems to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using techniques like NMR, HPLC, and mass spectrometry .

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₄H₁₅N₃O₄* ~305.29 Propanamide, benzodioxin, oxadiazole Not reported
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide C₁₉H₁₇N₃O₇S 431.42 Sulfonyl-methoxyphenyl, acetamide Not reported
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,6-dimethoxy-benzamide C₂₀H₁₉N₃O₆ 397.38 Dimethoxybenzamide Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 Thiazol-methyl, sulfanyl, methylphenyl 134–178

*Note: The target compound’s molecular formula and weight are inferred from structural analogs (e.g., ).

Key Observations :

  • Substituent Impact : The target compound’s propanamide group likely confers moderate hydrophilicity compared to bulkier sulfonyl or benzamide substituents in analogs .
  • Thermal Stability : Thiazol-containing derivatives (e.g., 7c) exhibit lower melting points (134–178°C) than benzodioxin-oxadiazole analogs, suggesting reduced crystallinity due to flexible side chains .

Comparison :

  • Efficiency : Sulfonyl and benzamide derivatives (e.g., ) require additional steps for sulfonation or benzoylation, whereas the target compound’s propanamide group simplifies synthesis .
  • Yield : reports high yields (>70%) for benzodioxin-acetamide derivatives, suggesting similar efficiency for the target compound .
Antibacterial Activity:
  • Benzodioxin-Acetamide Derivatives (8a-k) : Exhibited potent activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL), attributed to the oxadiazole-benzodioxin scaffold’s ability to disrupt bacterial membranes .
Toxicity Profile:
  • Hemolytic Activity : Benzodioxin-oxadiazole derivatives (8a-k) showed <5% hemolysis at 100 µg/mL, indicating low cytotoxicity .
  • Thiazol Derivatives : Higher hemolytic activity (>15%) due to thiazol’s polarizable sulfur atom .

Prediction : The target compound’s benzodioxin-oxadiazole core likely retains low cytotoxicity, while the propanamide group minimizes unintended interactions .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by empirical studies and data.

Structural Characteristics

The compound features a benzodioxin moiety linked to an oxadiazole ring and a propanamide group. The presence of these functional groups suggests possible interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains:

CompoundActivityReference
1,3,4-Oxadiazole DerivativesAntibacterial against Mycobacterium bovis BCGDhumal et al. (2016)
Benzamide DerivativesInhibition of Clostridium difficile (MICs = 0.003–0.03 µg/mL)Desai et al. (2016)

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other effective compounds.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been documented extensively. For example:

  • Structure-Activity Relationship Studies : A series of compounds were tested against A549 and Caco-2 cancer cell lines. Some derivatives demonstrated significant cytotoxic effects on Caco-2 cells (up to 53.1% viability reduction) while showing less effect on A549 cells .
CompoundCell LineViability Reduction (%)Reference
Compound 12fA54935.0%
Compound 13fCaco-253.1%

These results indicate that modifications in the chemical structure can lead to enhanced anticancer activity.

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways critical for microbial growth or cancer cell proliferation:

  • Antimicrobial Mechanism : Inhibition of fatty acid biosynthesis through targeting the enoyl reductase (InhA) enzyme in Mycobacterium species .
  • Anticancer Mechanism : Disruption of lipoteicholic acid synthesis in Gram-positive bacteria has been reported for some benzamide derivatives .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity and found promising results against dormant bacterial states.
  • Desai et al. (2018) : Explored the anticancer efficacy of pyridine-based oxadiazole derivatives and confirmed their role as inhibitors in key biosynthetic pathways.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with carbonyl reagents under reflux conditions. Key steps include coupling the benzodioxin moiety to the oxadiazole ring using carbodiimide-based coupling agents. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed using ¹H/¹³C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 356.12 [M+H]⁺). Yield optimization often requires adjusting solvent polarity (e.g., DMF or acetonitrile) and reaction temperature (80–100°C) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Due to its lipophilic benzodioxin and oxadiazole groups, the compound exhibits low aqueous solubility. Pre-solubilize in DMSO (≤1% v/v) and dilute with buffered solutions containing surfactants (e.g., 0.1% Tween-80). For kinetic solubility assays, use shake-flask methods with phosphate-buffered saline (PBS, pH 7.4) and measure via UV-Vis spectroscopy (λmax ~270 nm). Solubility in organic solvents (e.g., ethanol, chloroform) is higher (5–10 mg/mL) .

Q. What strategies are effective for evaluating the compound’s bioactivity in preliminary screens?

  • Methodological Answer : Use cell-free enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For cellular assays, employ MTT viability tests on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Include positive controls (e.g., staurosporine for apoptosis) and validate hits with dose-response curves (IC₅₀ calculation via GraphPad Prism). Structural analogs with modified benzodioxin substituents can clarify pharmacophore contributions .

Q. Which purification techniques are optimal for isolating this compound post-synthesis?

  • Methodological Answer : After column chromatography (silica gel, ethyl acetate/hexane gradient), use recrystallization from ethanol/water (7:3 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% formic acid, retention time ~8.2 min). For scale-up, consider preparative HPLC with fraction collection .

Q. How should stability studies be designed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 4 weeks, with periodic sampling. Analyze degradation products via LC-MS/MS and quantify parent compound loss using calibrated UV absorbance. Store lyophilized samples at –20°C in argon-filled vials to prevent oxidation of the oxadiazole ring .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the oxadiazole ring in this compound?

  • Methodological Answer : The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at the C-2 position under basic conditions. Investigate reaction pathways using in situ FT-IR to track carbonyl intermediates (e.g., 1700 cm⁻¹ peaks). Density functional theory (DFT) calculations (B3LYP/6-31G*) can model transition states for ring-opening reactions, correlating with experimental kinetic data .

Q. How can enzyme inhibition assays be optimized for high-throughput screening (HTS)?

  • Methodological Answer : Implement fluorescence polarization (FP) assays for real-time inhibition monitoring (e.g., EGFR tyrosine kinase). Use 384-well plates, robotic liquid handlers, and Z’-factor validation (>0.5). Include counter-screens against related enzymes (e.g., HER2) to assess selectivity. Data normalization to DMSO controls minimizes false positives .

Q. What structural modifications enhance target selectivity in SAR studies?

  • Methodological Answer : Replace the propanamide group with sulfonamide or urea linkers to improve hydrogen-bonding with catalytic lysine residues. Use molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., COX-2 PDB: 3LN1). Validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH changes .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Perform meta-analysis of IC₅₀ values using random-effects models (PRISMA guidelines). Cross-validate with surface plasmon resonance (SPR) to measure direct binding affinities (KD values) .

Q. What computational tools predict metabolic pathways and toxicity profiles?

  • Methodological Answer :
    Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation). Validate with hepatocyte microsomal assays (HLM/RLM) and LC-MS metabolite identification. Toxicity risks (e.g., hERG inhibition) are modeled via QSAR databases (e.g., Tox21) .

Q. Can green chemistry principles improve the sustainability of synthesis?

  • Methodological Answer :
    Replace DMF with Cyrene™ (dihydrolevoglucosenone) as a bio-based solvent. Optimize atom economy via one-pot multicomponent reactions (e.g., Ugi-azide). Monitor E-factor reduction using life-cycle assessment (LCA) tools .

Q. How does pH influence the stability of the oxadiazole moiety in physiological conditions?

  • Methodological Answer :
    Conduct pH-rate profiling (pH 1–10) with UV-Vis kinetics (245 nm absorbance decay). The oxadiazole ring hydrolyzes rapidly at pH >8, forming hydrazide byproducts. Stabilize via prodrug strategies (e.g., esterification of the propanamide group) .

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